molecular formula C21H26NO4+ B1231667 (S)-glaucine

(S)-glaucine

Cat. No. B1231667
M. Wt: 356.4 g/mol
InChI Key: RUZIUYOSRDWYQF-HNNXBMFYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-glaucine(1+) is an organic cation that is the conjugate acid of (R)-glaucine, obtained by protonation of the tertiary amino group;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-glaucine.

Scientific Research Applications

Metabolic and Toxicological Studies

  • Metabolism and Toxicological Detection in Rats : A study conducted by Meyer et al. (2013) in "Journal of mass spectrometry" explored the metabolism and toxicological analysis of glaucine in rats. Key metabolic pathways identified include O-demethylation, N-demethylation, hydroxylation, N-oxidation, and combinations of these, as well as glucuronidation and sulfation of phenolic metabolites. This research is crucial for understanding glaucine's metabolism and potential toxicological profiles in biological systems (Meyer et al., 2013).

Pharmacological and Therapeutic Applications

  • Pharmacological Effects on Cytochrome P450s : Meyer et al. (2013) in "Biochemical pharmacology" investigated glaucine's effect on cytochrome P450 enzymes, crucial for drug metabolism. They found that glaucine is mainly metabolized by O- and N-demethylation, suggesting its impact on hepatic clearance and potential interactions with other drugs (Meyer et al., 2013).

  • Vasorelaxant Effect on Rat Aorta : Loza et al. (1993) in "Planta medica" revealed that glaucine has a vasorelaxant effect on rat aortic rings. This suggests its potential utility in vascular-related disorders (Loza et al., 1993).

  • Inhibition of Pulmonary Responses in Guinea Pigs : Pons et al. (2000) in "European journal of pharmacology" demonstrated that inhaled glaucine inhibited bronchoconstriction and reduced airway hyperreactivity in guinea pigs. These findings indicate glaucine's potential in asthma treatment (Pons et al., 2000).

  • Anti-inflammatory and Antitussive Activities : Glaucine has shown anti-inflammatory and antitussive (cough suppressing) activities. Studies like those by Cortijo et al. (1999) in "British Journal of Pharmacology" and Remichkova et al. (2009) in "Fitoterapia" explore these properties, highlighting its potential in treating respiratory conditions (Cortijo et al., 1999), (Remichkova et al., 2009).

  • Effects on Cancer Cells : Kang et al. (2015) in "Molecular and Cellular Biochemistry" found that glaucine inhibits breast cancer cell migration and invasion by suppressing MMP-9 gene expression, indicating its potential role in cancer therapy (Kang et al., 2015).

  • Other Pharmacological Actions : Studies have also explored glaucine's multiple pharmacological actions, such as its effect on cyclic nucleotide phosphodiesterases, α1-adrenoceptors, and calcium channels, as demonstrated by Ivorra et al. (1992) in "British Journal of Pharmacology" (Ivorra et al., 1992).

  • Antitussive Effect in Humans : Constant et al. (1983) in "Thorax" studied glaucine's effect on bronchomotor tone in humans, suggesting its potential as an antitussive agent (Constant et al., 1983).

  • Analgesic and Antipyretic Effects : Pinto et al. (1998) in "Pharmacy and Pharmacology Communications" demonstrated that glaucine has analgesic and antipyretic effects in animal models, suggesting its use in pain and fever management (Pinto et al., 1998).

  • Intestinal Effects : Izzo et al. (1999) in "European journal of pharmacology" studied the intestinal effects of (+)-glaucine in guinea-pig ileum, indicating its potential utility in gastrointestinal disorders (Izzo et al., 1999).

properties

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1/t15-/m0/s1

InChI Key

RUZIUYOSRDWYQF-HNNXBMFYSA-O

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC

SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-glaucine
Reactant of Route 2
Reactant of Route 2
(S)-glaucine
Reactant of Route 3
Reactant of Route 3
(S)-glaucine
Reactant of Route 4
Reactant of Route 4
(S)-glaucine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-glaucine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-glaucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.